Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a complex organic compound characterized by its boronic acid derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate typically involves the following steps:
Boronic Acid Formation: The initial step involves the formation of a boronic acid derivative, which is achieved by reacting a suitable precursor with a boronic acid reagent.
Piperidine Derivative Formation: The boronic acid derivative is then reacted with a piperidine derivative under controlled conditions to form the desired compound.
Protection and Deprotection: The piperidine derivative is protected using a tert-butyl group to prevent unwanted side reactions. The protection is later removed under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to its corresponding borane derivative.
Substitution: Substitution reactions involving the piperidine ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Boronic Esters: These are formed through the oxidation of the boronic acid moiety.
Borane Derivatives: Reduction reactions yield borane derivatives.
Substituted Piperidines: Substitution reactions on the piperidine ring lead to a variety of substituted piperidines.
Scientific Research Applications
This compound finds applications in several scientific research areas:
Organic Synthesis: It serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the design of boronic acid-based drugs.
Materials Science: It is utilized in the creation of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound shares a similar boronic acid structure but differs in its aromatic ring.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate: This compound has a pyrazole ring instead of a piperidine ring.
Uniqueness: Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is unique due to its combination of a boronic acid moiety and a highly substituted piperidine ring, which provides it with distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38BNO4/c1-16(2,3)24-15(23)22-17(4,5)12-14(13-18(22,6)7)21-25-19(8,9)20(10,11)26-21/h14H,12-13H2,1-11H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBYVLWEVUXUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(N(C(C2)(C)C)C(=O)OC(C)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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